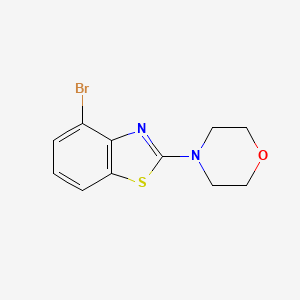

4-溴-2-吗啉-4-基-1,3-苯并噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

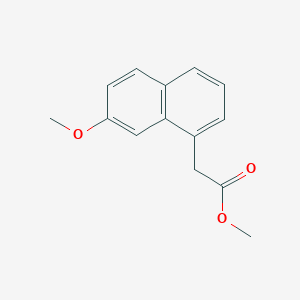

“4-Bromo-2-morpholin-4-yl-1,3-benzothiazole” is a chemical compound . It belongs to the class of organic compounds known as pyrazolopyridines . These are compounds containing a pyrazolopyridine skeleton, which consists of a pyrazole fused to a pyridine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the Sonogashira cross-coupling reaction between 4-bromo-2, 1,3-benzothiadiazole, and the respective para-substituted phenylethynyl derivatives could synthesize the BTDs .Molecular Structure Analysis

The molecular formula of “4-Bromo-2-morpholin-4-yl-1,3-benzothiazole” is C11H11BrN2OS . The SMILES string representation is Brc1cccc2nsnc12 . The molecular weight is 299.19 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical and Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-morpholin-4-yl-1,3-benzothiazole” include a molecular weight of 299.19 . It is a solid compound .科学研究应用

抗分枝杆菌活性

4-溴-2-吗啉-4-基-1,3-苯并噻唑及其衍生物表现出有前景的抗菌活性,包括针对分枝杆菌。在 Sathe 等人的研究中。(2011 年),氟化苯并噻唑咪唑化合物(包括用吗啉和其他取代基处理过的 2-氨基苯并噻唑的衍生物)的合成显示出显着的抗菌活性。这些化合物是通过用 DMF 进行处理以获得各种衍生物的过程获得的,其中一些衍生物表现出显着的抗微生物特性 (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011)。

结构和光谱分析

4-溴-2-吗啉-4-基-1,3-苯并噻唑衍生物的结构和光谱特征已得到广泛研究。富兰克林等人。(2011 年)重点研究了曼尼希碱衍生物的晶体结构,突出了其由弱氢键和 π 相互作用稳定的分子结构。这种详细的分析有助于理解苯并噻唑衍生物的化学和物理性质,为它们在各个领域的潜在应用铺平了道路 (Franklin, Tamilvendan, Venkatesa Prabhu, & Balasubramanian, 2011)。

抗结核活性的合成效用

Taj、Raikar 和 Kamble(2014 年)探索了叠氮酮的合成效用,以偶联药理学上重要的杂环化合物以获得抗结核活性。该研究利用 4-溴-3-芳基叠氮酮与苯并三唑/苯并噻唑啉-2-硫酮/吗啉反应生成对结核分枝杆菌表现出良好抑制作用的化合物,展示了此类衍生物在抗结核药物中的潜力 (Taj, Raikar, & Kamble, 2014)。

环境检测和分析

Kumata、Takada 和 Ogura(1996 年)描述了一种分析方法,用于检测环境样品中的 2-(4-吗啉基)苯并噻唑。这种方法涉及使用火焰光度检测器的气相色谱法,可以灵敏且选择性地检测街道灰尘和河流沉积物中的苯并噻唑衍生物,表明其在环境监测和评估中的实用性 (Kumata, Takada, & Ogura, 1996)。

作用机制

Target of Action

tuberculosis , suggesting that 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole may also target similar biological pathways or enzymes.

Mode of Action

Benzothiazole derivatives have been shown to interact with their targets, leading to inhibition of the target’s function . It is plausible that 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole may interact with its targets in a similar manner.

Biochemical Pathways

Given the anti-tubercular activity of benzothiazole derivatives , it is possible that 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole may affect similar pathways, leading to downstream effects that inhibit the growth or survival of M. tuberculosis.

Result of Action

Given the anti-tubercular activity of benzothiazole derivatives , it is likely that 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole may lead to similar effects, such as inhibition of M. tuberculosis growth or survival.

生化分析

Molecular Mechanism

It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied in in vitro or in vivo studies .

属性

IUPAC Name |

4-(4-bromo-1,3-benzothiazol-2-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2OS/c12-8-2-1-3-9-10(8)13-11(16-9)14-4-6-15-7-5-14/h1-3H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGYBUVBUZPKFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(S2)C=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-methoxyethyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2602617.png)

![1,8-Dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B2602618.png)

![2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2602620.png)

![Ethyl 3-[2-(aminomethyl)phenyl]propanoate](/img/structure/B2602621.png)

![2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B2602622.png)

![N-(3,4-dimethylphenyl)-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide](/img/structure/B2602632.png)